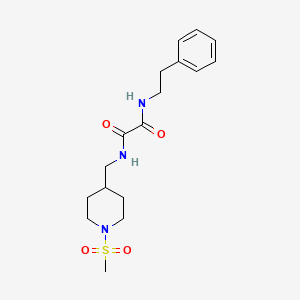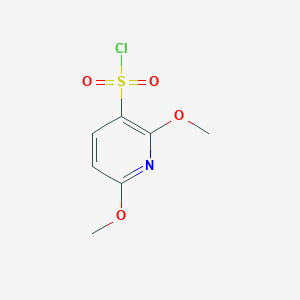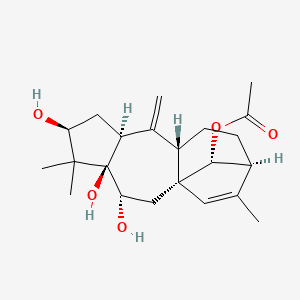
tert-Butyl N-(1H-1,2,3-benzotriazole-1-carboximidoyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-(1H-1,2,3-benzotriazole-1-carboximidoyl)carbamate is a chemical compound known for its unique structure and properties. It is a derivative of benzotriazole, a heterocyclic compound that contains nitrogen atoms in its ring structure. This compound is used in various scientific research applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-(1H-1,2,3-benzotriazole-1-carboximidoyl)carbamate typically involves the reaction of benzotriazole with tert-butyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl N-(1H-1,2,3-benzotriazole-1-carboximidoyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzotriazole moiety acts as a leaving group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, tetrahydrofuran, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzotriazole derivatives with additional oxygen-containing functional groups, while reduction may yield amine derivatives .
Wissenschaftliche Forschungsanwendungen
tert-Butyl N-(1H-1,2,3-benzotriazole-1-carboximidoyl)carbamate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate and benzotriazole derivatives.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of tert-Butyl N-(1H-1,2,3-benzotriazole-1-carboximidoyl)carbamate involves its interaction with molecular targets such as enzymes and proteins. The benzotriazole moiety can act as a ligand, binding to metal ions and modulating their activity. This interaction can affect various biochemical pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- tert-Butyl N-(benzotriazol-1-ylmethyl)carbamate
- tert-Butyl (1H-benzo[d][1,2,3]triazol-1-yl)methylcarbamate
- N-Boc-1-aminomethylbenzotriazole .
Uniqueness
tert-Butyl N-(1H-1,2,3-benzotriazole-1-carboximidoyl)carbamate is unique due to its specific structure, which combines the stability of the tert-butyl carbamate group with the reactivity of the benzotriazole moiety. This combination makes it a versatile compound for various applications in research and industry .
Eigenschaften
IUPAC Name |
tert-butyl N-(benzotriazole-1-carboximidoyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c1-12(2,3)19-11(18)14-10(13)17-9-7-5-4-6-8(9)15-16-17/h4-7H,1-3H3,(H2,13,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFWAERTDCPSEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=N)N1C2=CC=CC=C2N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2E)-1-(3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-3-(dimethylamino)prop-2-en-1-one](/img/structure/B2960457.png)
![5-amino-N-benzyl-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2960458.png)
![2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-3-yl)methoxy]-6-methylpyridine](/img/structure/B2960460.png)
![1-[1-(4-Ethoxybenzenesulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2960461.png)

![3-[(4-methoxyphenyl)methyl]-8-methyl-5-{[3-(trifluoromethyl)phenyl]methyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2960467.png)


![2-[(4-chlorobenzyl)oxy]-4-(4-toluidinomethylene)-1,3(2H,4H)-isoquinolinedione](/img/structure/B2960470.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2960475.png)


![2-(2-fluorophenoxy)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]acetamide](/img/structure/B2960479.png)
